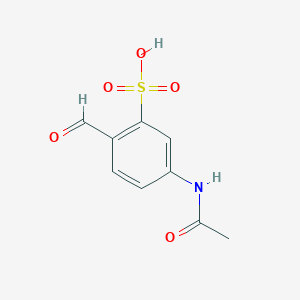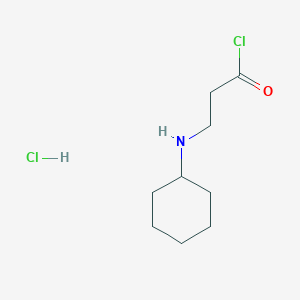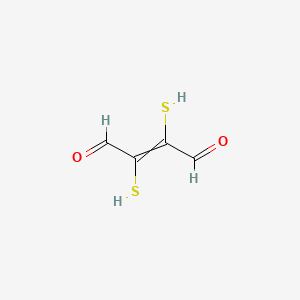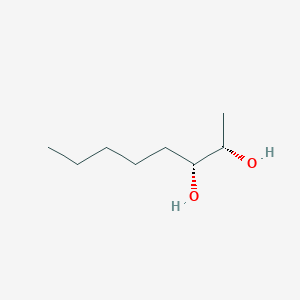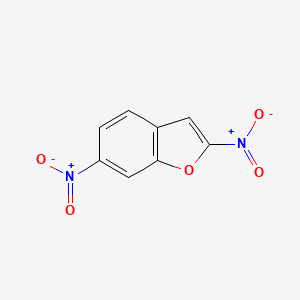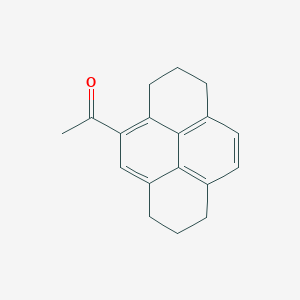
1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 4-position of the hexahydropyrene structure. Pyrene and its derivatives are known for their photophysical and electronic properties, making them valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene to produce 1,2,3,6,7,8-hexahydropyrene, followed by acetylation. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The acetylation step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in an inert solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-acetyl-1,2,3,6,7,8-hexahydropyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: H2SO4 or HNO3 in concentrated form.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-Acetyl-1,2,3,6,7,8-hexahydropyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics and sensors . The acetyl group can also participate in hydrogen bonding, further modulating the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: The parent compound without the acetyl group.
4-Acetylpyrene: A similar compound with an acetyl group but without the hydrogenated ring structure.
2-Acetylpyrene: Another acetylated pyrene derivative with the acetyl group at a different position.
Uniqueness
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is unique due to its combination of hydrogenated ring structure and acetyl functional group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Properties
CAS No. |
70200-28-1 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(1,2,3,6,7,8-hexahydropyren-4-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h8-10H,2-7H2,1H3 |
InChI Key |
LWNCKTZOHZRUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
